

# Risperidone vs. Olanzapine for Negative Symptoms of Schizophrenia: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Abaperidone |           |
| Cat. No.:            | B1664760    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of risperidone and olanzapine in treating the negative symptoms of schizophrenia. The information is compiled from meta-analyses and head-to-head clinical trials to support research and development in this critical therapeutic area.

# Data Presentation: Quantitative Comparison of Efficacy

The following table summarizes the quantitative data from key clinical trials comparing the efficacy of risperidone and olanzapine on the negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms (SANS).



| Study & Duration                     | Treatment Arms & Dosages                                                                                         | Outcome Measure            | Results                                                                                                                                               |
|--------------------------------------|------------------------------------------------------------------------------------------------------------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suresh Kumar PN, et al. (2016)[1][2] | Risperidone (2-8 mg/day, mean modal dose: 5.5 mg/day) vs. Olanzapine (5-20 mg/day, mean modal dose: 14.4 mg/day) | PANSS Negative<br>Subscale | Olanzapine showed significantly greater improvement at 3, 6, 9, and 12 months (P-values: 0.05, 0.00, 0.00, and 0.00, respectively).[1][2]             |
| Alvarez E, et al.<br>(2006)[3]       | Risperidone (mean<br>dose: 4.9 mg/day) vs.<br>Olanzapine (mean<br>dose: 12.2 mg/day)                             | SANS Summary<br>Score      | At 1 year, olanzapine showed significantly greater improvement (P = 0.015).                                                                           |
| Feldman PD, et al.<br>(2003)         | Risperidone (4-12<br>mg/day) vs.<br>Olanzapine (10-20<br>mg/day)                                                 | PANSS Negative<br>Subscale | At 8 and 28 weeks, olanzapine showed significantly greater reduction in scores (-8.8 vs4.9 at 8 weeks, P = 0.032; -8.1 vs3.5 at 28 weeks, P = 0.032). |
| Gureje O, et al. (2003)              | Risperidone vs.<br>Olanzapine                                                                                    | SANS Total Score           | Olanzapine showed significantly greater improvement in negative symptoms.                                                                             |
| Conley RR, et al.<br>(2001)          | Risperidone vs.<br>Olanzapine                                                                                    | PANSS Negative<br>Subscale | No significant difference between groups.                                                                                                             |
| Purdon SE, et al.<br>(2000)          | Risperidone vs.<br>Olanzapine                                                                                    | SANS Total Score           | Olanzapine led to greater improvements in negative symptoms.                                                                                          |

### **Experimental Protocols**



Below are detailed methodologies for key clinical trials cited in this guide.

## Suresh Kumar PN, et al. (2016): A 1-Year Double-Blind, Randomized Controlled Trial

- Objective: To compare the safety and efficacy of risperidone and olanzapine on the negative symptoms of schizophrenia.
- Study Design: A 1-year, randomized, double-blind, parallel-group comparison.
- Participants: 71 subjects meeting the Diagnostic and Statistical Manual of Mental Disorders,
   Fourth Edition (DSM-IV) criteria for schizophrenia.
- Inclusion Criteria: Diagnosis of schizophrenia as per DSM-IV.
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Intervention:
  - Risperidone: 2–8 mg/day (mean modal dose = 5.5 mg/day).
  - Olanzapine: 5–20 mg/day (mean modal dose = 14.4 mg/day).
- Primary Outcome Measure: Change in the PANSS negative subscale score.
- Statistical Analysis: The study used appropriate statistical tests to compare the changes in PANSS scores between the two groups at multiple time points (3, 6, 9, and 12 months). The significance level was set at P < 0.05.

### Alvarez E, et al. (2006): A 1-Year Open-Label, Randomized Follow-up Study

- Objective: To evaluate the long-term efficacy of olanzapine compared with risperidone on negative symptoms in schizophrenic outpatients with prominent negative symptoms.
- Study Design: A multicenter, randomized, monitored, open-label, parallel, dose-flexible, 1year study.



- Participants: 235 chronic schizophrenia outpatients with a Scale for the Assessment of Negative Symptoms (SANS) global score ≥ 10.
- Inclusion Criteria: DSM-IV diagnosis of schizophrenia, prominent negative symptoms (SANS summary score ≥ 10), previously treated with conventional antipsychotics.
- Exclusion Criteria: Not explicitly detailed in the provided search results.
- Intervention:
  - Risperidone: Flexible dose, mean dose of 4.9 mg/day.
  - Olanzapine: Flexible dose, mean dose of 12.2 mg/day.
- Primary Outcome Measure: Change in the SANS summary score.
- Statistical Analysis: The study compared the improvement in SANS scores between the two treatment groups at the 1-year endpoint.

# Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the therapeutic effects of risperidone and olanzapine on negative symptoms, as well as a typical experimental workflow for a comparative clinical trial.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olanzapine has better efficacy compared to risperidone for treatment of negative symptoms in schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, 1-year follow-up study of olanzapine and risperidone in the treatment of negative symptoms in outpatients with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Risperidone vs. Olanzapine for Negative Symptoms of Schizophrenia: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664760#comparative-efficacy-of-risperidone-versus-olanzapine-for-negative-symptoms-of-schizophrenia]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com